Cinepazide

Cerebral Vasodilation Purinergic Signaling Adenosine Receptor

Cinepazide mesylate (CAS 88197-48-2) is a piperazine-derivative vasodilator that uniquely combines adenosine A2 receptor potentiation with weak calcium channel blockade. It offers quantifiable clinical advantages in acute ischemic stroke recovery and post-craniopuncture neurological support, with superior safety versus low molecular weight dextran in microsurgery. This product is supplied exclusively for validated laboratory research and preclinical development under strict RUO (Research Use Only) terms.

Molecular Formula C22H31N3O5
Molecular Weight 417.5 g/mol
CAS No. 88197-48-2
Cat. No. B7818152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinepazide
CAS88197-48-2
Molecular FormulaC22H31N3O5
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3
InChIInChI=1S/C22H31N3O5/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13,16H2,1-3H3/b7-6+
InChIKeyRCUDFXMNPQNBDU-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinepazide (CAS 88197-48-2) as a Purinergic-Potentiating Cerebral Vasodilator


Cinepazide (CAS 88197-48-2; Cinepazide maleate) is a piperazine-derived vasodilator agent [1]. Pharmacologically, it is distinguished by its dual mechanism: a weak calcium channel blocking activity, and a more distinctive capacity to potentiate purinergic (P1 receptor-mediated) vasodilation [2]. It is utilized in China for the treatment of cerebrovascular and cardiovascular diseases, including acute ischemic stroke [3], and is under active clinical investigation (e.g., NCT01946919) [4]. While sharing a vasodilator class with cinnarizine, flunarizine, and papaverine, its specific action on adenosine-mediated pathways provides a unique pharmacological signature [5].

Why Cinepazide (CAS 88197-48-2) Cannot Be Reliably Substituted with Cinnarizine or Papaverine


Substitution with another in-class vasodilator, such as cinnarizine or papaverine, is not supported by mechanistic or hemodynamic data. Although these agents share calcium antagonism and vasodilatory endpoints, their effects on adenosine/cyclic AMP signaling and regional blood flow diverge significantly [1]. For instance, in direct comparative studies, cinepazide potentiates adenosine-mediated vasodilation, whereas cinnarizine inhibits it, representing a fundamental pharmacodynamic opposition [2]. Furthermore, cinepazide uniquely increases renal blood flow compared to these reference agents [3]. These quantifiable differences in both mechanism and physiological effect underscore the risk of non-equivalent functional outcomes if substituted.

Quantitative Differentiation of Cinepazide (CAS 88197-48-2) vs. Cinnarizine and Papaverine


Cinepazide Potentiates Adenosine/cAMP Vasodilation, While Cinnarizine Antagonizes It

Cinepazide uniquely potentiates the vasodilatory effects of adenosine and cyclic AMP (cAMP). In an in vivo canine model, intravenous cinepazide (30 mg/kg) enhanced the vertebral vasodilator response to intravertebral adenosine and cAMP. Conversely, cinnarizine (3 mg/kg, i.v.), a close structural and therapeutic analog, reduced these same vasodilator effects [1]. This demonstrates a pharmacodynamic opposition, not merely a potency difference, establishing cinepazide as a positive modulator of purinergic signaling.

Cerebral Vasodilation Purinergic Signaling Adenosine Receptor

Cinepazide Augments Renal Blood Flow, Unlike Cinnarizine and Papaverine

The hemodynamic profile of cinepazide diverges from its comparators in its effect on renal circulation. In anesthetized dogs, cinepazide (3-30 mg/kg, i.v.) produced a dose-related increase in renal arterial flow. In contrast, both cinnarizine (0.3-3 mg/kg, i.v.) and papaverine (0.1-1 mg/kg, i.v.) decreased renal blood flow [1]. This functional selectivity has direct implications for experimental models where preservation or augmentation of renal perfusion is a critical endpoint.

Renal Hemodynamics Vasodilator Selectivity Organ Perfusion

Cinepazide Exerts Positive Inotropic and Chronotropic Cardiac Effects

Cinepazide possesses intrinsic cardiac stimulatory properties not observed with all vasodilators. In anesthetized dogs, cinepazide (3-30 mg/kg, i.v.) exerted positive inotropic and chronotropic actions [1]. In contrast, the comparator drug cinnarizine (0.3-3 mg/kg, i.v.) produced bradycardia [2]. This differential effect on heart rate and contractility distinguishes cinepazide from analogs that either depress or have a neutral effect on cardiac function.

Cardiac Hemodynamics Inotropy Chronotropy

Cinepazide Displays Superior and Prolonged Mesenteric Vasodilation

Within its vascular profile, cinepazide demonstrates a distinct predilection and enhanced effect on the mesenteric vascular bed. Comparative hemodynamic studies in anesthetized dogs revealed that the magnitude and duration of mesenteric vasodilatation induced by cinepazide was much greater as compared to its effects on other vascular beds (vertebral, carotid, renal, femoral) [1]. While cinnarizine and papaverine also induce vasodilation, the text specifies this as a particularly prominent and prolonged feature of cinepazide's action, differentiating its tissue selectivity profile.

Mesenteric Circulation Vasodilation Hemodynamics

Cinepazide Selectively Potentiates Purinergic P1 Receptor-Mediated Relaxation in Cerebral Arteries

In isolated dog cerebral arteries, cinepazide (10⁻⁶ to 10⁻⁵ M) selectively augmented the relaxing responses to ATP, adenosine, and cAMP [1]. This effect was specific to purinergic P1-receptor-mediated pathways, as cinepazide did not affect relaxations induced by isoproterenol (β-adrenergic agonist) or papaverine, nor did it alter contractions induced by 5-HT, prostaglandin F₂α, or ATP [2]. This demonstrates a unique and selective pharmacological profile distinct from broader-spectrum vasodilators like papaverine.

Cerebral Artery Purinergic P1 Receptors Vascular Smooth Muscle

Cinepazide Increases Coronary Blood Flow and Myocardial Perfusion in Stenotic Models

In a canine model of acute coronary stenosis, intravenous cinepazide (5-10 mg/kg) demonstrated significant vasodilatory and perfusion-enhancing effects. Under conditions of reduced coronary reserve (LAD constricted by 53%), cinepazide increased blood flow in the circumflex coronary artery (CCA) by 41% and in the left anterior descending (LAD) artery by 31% [1]. More critically, myocardial perfusion in the underperfused LAD territory, measured by ¹³³Xe clearance, increased by 78% [2]. This quantifies its efficacy in a disease-relevant model of compromised coronary flow.

Coronary Circulation Myocardial Perfusion Ischemic Heart Disease

Recommended Research Applications for Cinepazide (CAS 88197-48-2) Based on Evidence


Investigations of Purinergic Signaling and Adenosine Tone in the Cerebral Vasculature

Cinepazide is an optimal research tool for studies focused on the role of adenosine and purinergic P1 receptors in regulating cerebral blood flow. Its unique ability to potentiate adenosine/cAMP-mediated vasodilation, while having no effect on β-adrenergic or non-specific (e.g., papaverine) relaxations, makes it a highly selective pharmacological probe [1]. Researchers can utilize cinepazide to dissect purinergic contributions to vasodilation in isolated cerebral artery preparations or in vivo cerebral blood flow models [2].

Multi-Organ Perfusion Studies Requiring Preserved or Enhanced Renal Blood Flow

For experiments requiring a vasodilator that does not compromise renal perfusion, cinepazide is the superior candidate over cinnarizine or papaverine. In head-to-head studies, cinepazide increased renal blood flow, whereas both cinnarizine and papaverine decreased it [1]. This differential effect is crucial in models of cardiovascular disease, shock, or pharmacological studies where renal function is a key endpoint or a potential confounding variable [2].

Cardiovascular Models Requiring Positive Cardiac Inotropy/Chronotropy

In experimental settings where the bradycardic effects of many calcium channel blockers are undesirable, cinepazide offers a distinct advantage. Its positive inotropic and chronotropic actions, as opposed to the bradycardia induced by cinnarizine, support its use in models where maintaining or augmenting cardiac output is a primary or secondary objective [1]. This includes studies of cardiac performance, exercise physiology in animal models, or models of heart failure where cardiac stimulation is beneficial [2].

Preclinical Models of Ischemic Heart Disease and Coronary Stenosis

Cinepazide has demonstrated quantifiable efficacy in increasing coronary blood flow and, importantly, regional myocardial perfusion in a canine model of acute coronary stenosis [1]. The 78% increase in perfusion to an underperfused area is a strong rationale for its selection in preclinical research investigating pharmacological interventions for ischemic heart disease, stable angina, or post-stenotic myocardial function [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinepazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.